Lipophilicity and Membrane Permeability
The lipophilicity of 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole, expressed as LogP, is substantially higher than that of its seven-membered and five-membered ring counterparts. Specifically, the target compound exhibits a calculated XLogP3 of 4.40 and a reported LogP of 3.83 . In contrast, cyclohepta[b]indole (CAS 246-06-0) displays a LogP of 3.34–3.67 [1], while cyclopenta[b]indole (CAS 246-99-1) has a LogP of 2.16 . This increasing lipophilicity with expanding ring size is a class-level phenomenon that directly impacts passive membrane diffusion and tissue distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.40; LogP = 3.83 |
| Comparator Or Baseline | Cyclohepta[b]indole (LogP = 3.34–3.67); Cyclopenta[b]indole (LogP = 2.16) |
| Quantified Difference | ΔLogP ≈ +0.73–1.06 vs. cyclohepta; ΔLogP ≈ +1.67–2.24 vs. cyclopenta |
| Conditions | Calculated and experimentally derived partition coefficients (octanol/water) |
Why This Matters
Higher LogP predicts enhanced blood-brain barrier penetration and altered cellular uptake, making the cycloocta[b]indole scaffold a superior choice for CNS-targeted compound libraries or when increased membrane residence time is desired.
- [1] Molbase. cyclohepta[b]indole (CAS 246-06-0). LogP = 3.33960. View Source
